4-Bromo-2-{3-[(2,4-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol
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Overview
Description
4-Bromo-2-{3-[(2,4-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a complex organic compound that features a bromine atom, a phenol group, and an imidazo[1,2-a]pyrimidine moiety
Preparation Methods
The synthesis of 4-Bromo-2-{3-[(2,4-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the phenol group: This step often involves a nucleophilic substitution reaction where a phenol derivative reacts with the brominated intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-Bromo-2-{3-[(2,4-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom, forming new derivatives
Scientific Research Applications
4-Bromo-2-{3-[(2,4-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazo[1,2-a]pyrimidine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{3-[(2,4-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with specific molecular targets. It has been shown to act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions can lead to changes in mood and behavior, as well as neuroprotective effects and increased dopamine levels in the brain.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-{3-[(2,4-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol include other imidazo[1,2-a]pyrimidine derivatives and brominated phenols. Some examples are:
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the imidazo[1,2-a]pyrimidine core and exhibit similar biological activities.
Brominated phenols: Compounds like 2-Amino-4-bromophenol have similar structural features and undergo comparable chemical reactions
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17BrN4O |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-bromo-2-[3-(2,4-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C20H17BrN4O/c1-12-4-6-16(13(2)10-12)23-19-18(15-11-14(21)5-7-17(15)26)24-20-22-8-3-9-25(19)20/h3-11,23,26H,1-2H3 |
InChI Key |
YSTSQCMDBZLUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=C(C=CC(=C4)Br)O)C |
Origin of Product |
United States |
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